Isovalerylsarcosine is a chemical compound that belongs to the class of amino acid derivatives. It is derived from sarcosine, which is a natural amino acid, and is characterized by the presence of an isovaleryl group. This compound has garnered interest in various scientific fields due to its potential applications in pharmacology and biochemistry.
Isovalerylsarcosine can be synthesized from sarcosine, which is commonly found in the human body as a byproduct of glycine metabolism. Sarcosine itself can be obtained from dietary sources such as meat and fish, or through microbial fermentation processes.
Isovalerylsarcosine is classified as an amino acid derivative. It falls under the broader category of carboxylic acid derivatives, specifically those that are formed by the reaction of an amino acid with a carboxylic acid or its derivatives.
Isovalerylsarcosine can be synthesized through several methods, primarily involving the reaction of sarcosine with isovaleryl chloride or through enzymatic pathways. The most common synthetic route involves:
The chemical reaction typically requires controlled temperature and pH conditions to optimize yield and purity. The reaction mechanism involves nucleophilic substitution where the amino group of sarcosine attacks the carbonyl carbon of isovaleryl chloride, resulting in the formation of isovalerylsarcosine and hydrochloric acid as a byproduct.
Isovalerylsarcosine has a specific molecular structure characterized by its functional groups:
The structural analysis reveals that isovalerylsarcosine contains one nitrogen atom, two oxygen atoms, and a branched carbon chain, which influences its solubility and reactivity compared to linear analogs.
Isovalerylsarcosine participates in various chemical reactions typical for amino acids and their derivatives:
The stability of isovalerylsarcosine under different pH levels and temperatures should be considered when evaluating its reactivity. Kinetic studies may provide insight into the rates of these reactions.
The mechanism of action for isovalerylsarcosine primarily involves its interactions at the cellular level, particularly in neurotransmitter synthesis and metabolism. It may influence pathways related to:
Isovalerylsarcosine has potential applications in various scientific domains:
Isovaleric acidemia (IVA) is an autosomal recessive disorder caused by deficient activity of isovaleryl-CoA dehydrogenase (IVD), a mitochondrial enzyme essential for leucine catabolism. This defect leads to pathological accumulation of isovaleryl-CoA and its precursor, isovaleric acid, resulting in acute metabolic crises characterized by ketoacidosis, hyperammonemia, and the characteristic "sweaty feet" odor [1] [5] [8]. Within this pathological framework, isovalerylsarcosine (N-isovalerylsarcosine) emerges as a minor detoxification metabolite, forming through an alternative conjugation pathway when primary detoxification mechanisms become overwhelmed.
The principal detoxification route in IVA involves glycine conjugation via hepatic glycine N-acyltransferase (GLYAT), forming isovalerylglycine, which is readily excreted in urine. However, during metabolic crises, excessive isovaleryl-CoA accumulation saturates this primary pathway. This overflow drives isovaleryl-CoA towards conjugation with sarcosine (N-methylglycine), yielding isovalerylsarcosine [8] [10]. Although quantitatively less significant than isovalerylglycine excretion (which can reach gram quantities daily), isovalerylsarcosine serves as a secondary, albeit less efficient, detoxification route. Its detection in patient urine, alongside massively elevated isovalerylglycine and 3-hydroxyisovaleric acid, provides a biochemical signature of IVA, particularly during acute decompensation episodes often triggered by infection or catabolic stress [1] [5] [10].
The formation of isovalerylsarcosine is catalyzed by enzymes within the glycine N-acyltransferase family, primarily Glycine N-acyltransferase (GLYAT) and its homolog Glycine N-acyltransferase-like 1 (GLYATL1). These enzymes, located in the mitochondrial matrix of hepatocytes and renal tubular cells, facilitate the transfer of the isovaleryl moiety from isovaleryl-CoA to the amino group of sarcosine [8]. Recent biochemical studies using recombinantly expressed human enzymes confirm that both GLYAT and GLYATL1 can utilize isovaleryl-CoA as a substrate, albeit with markedly lower catalytic efficiency compared to their preferred substrates (e.g., benzoyl-CoA for GLYAT). The reaction follows a ping-pong bi-bi mechanism: the enzyme first binds isovaleryl-CoA, releases CoA-SH, then binds sarcosine to form the isovalerylsarcosine product [8].
The detoxification of isovaleryl-CoA in IVA involves competition between multiple conjugation pathways, each governed by distinct enzymatic kinetics and substrate preferences:
kcat/Km
) for glycine and moderate efficiency for isovaleryl-CoA compared to other acyl-CoAs. It represents the dominant, high-capacity detoxification route under normal physiological loads.Km
) and turnover (kcat
) for sarcosine compared to glycine when isovaleryl-CoA is the acyl donor [3] [8]. Consequently, this pathway operates at a much lower capacity.Table 1: Kinetic Parameters of Human Enzymes Involved in Isovaleryl-CoA Detoxification
Enzyme | Acyl Acceptor | Km (Acyl Acceptor) (mM) | Km (Isovaleryl-CoA) (µM) | kcat (min⁻¹) | kcat/Km (Acyl Acceptor) (mM⁻¹min⁻¹) | Primary Product |
---|---|---|---|---|---|---|
GLYAT | Glycine | 1.0 - 3.0 | 10 - 50 | ~500 | ~200 - 500 | Isovalerylglycine |
GLYAT | Sarcosine | 15 - 30 | 10 - 50 | ~50 | ~1.5 - 3.3 | Isovalerylsarcosine |
GLYATL1 | Glycine | 2.0 - 5.0 | 20 - 100 | ~300 | ~60 - 150 | Isovalerylglycine |
GLYATL1 | Sarcosine | 10 - 25 | 20 - 100 | ~100 | ~4 - 10 | Isovalerylsarcosine |
Carnitine Palmitoyltransferase (CPT) system | Carnitine | 0.2 - 0.5 | 5 - 20 (for short-chain acyl-CoA) | High | Very High | Isovalerylcarnitine (C5) |
The kinetic data illustrate why isovalerylsarcosine is a minor metabolite: the Km
values for sarcosine are an order of magnitude higher than for glycine, and the kcat
values are significantly lower, resulting in a markedly reduced catalytic efficiency (kcat/Km
). This inefficiency explains the accumulation of toxic isovaleryl-CoA and its derivatives during metabolic stress when the high-capacity glycine pathway is saturated [8].
Isovalerylsarcosine biosynthesis represents a branch point within the broader context of leucine catabolism and mitochondrial energy metabolism. Its formation diverts isovaleryl-CoA away from its primary oxidative pathway and the main detoxification route, reflecting metabolic adaptations under pathological stress.
The metabolic fate of isovalerylsarcosine itself remains less defined. However, sarcosine metabolism occurs within mitochondria via sarcosine dehydrogenase (SARDH), a flavoprotein closely related structurally and mechanistically to acyl-CoA dehydrogenases like IVD [9]. SARDH catalyzes the oxidative demethylation of sarcosine, yielding glycine and a one-carbon unit (5,10-methylenetetrahydrofolate) while transferring electrons via the electron transfer flavoprotein (ETF)/ETF-ubiquinone oxidoreductase (ETF-QO) system to the mitochondrial respiratory chain [9]. This electron transfer pathway is identical to that used by IVD and other acyl-CoA dehydrogenases during fatty acid and amino acid β-oxidation. Consequently, accumulation of isovalerylsarcosine, particularly within mitochondria, could potentially interact with or influence this shared electron transfer system. While direct evidence for isovalerylsarcosine acting as a SARDH substrate is lacking, the structural similarity between sarcosine and isovalerylsarcosine raises the possibility of competitive inhibition or altered flux through the sarcosine → glycine pathway, potentially impacting one-carbon metabolism under conditions of IVA stress [9].
The detoxification of isovaleryl-CoA, including isovalerylsarcosine formation, exhibits distinct tissue compartmentalization, primarily occurring in the liver and kidneys [1] [8]. Hepatocytes possess high mitochondrial densities and express robust levels of GLYAT, GLYATL1, and carnitine acyltransferases, making the liver the primary site for isovaleryl-CoA conjugation. Renal tubules also express these enzymes, contributing to conjugation and facilitating the urinary excretion of the resulting metabolites (isovalerylglycine, isovalerylsarcosine, isovalerylcarnitine). This compartmentalization separates the site of primary defect (mitochondrial IVD deficiency affecting leucine oxidation in most tissues) from the primary detoxification sites (liver, kidney mitochondria). Isovaleryl-CoA generated peripherally is likely transported as carnitine conjugates or bound to proteins like albumin, or hydrolyzed and transported as isovaleric acid, to be reactivated to isovaleryl-CoA within hepatic or renal mitochondria for conjugation [7] [8]. The mitochondrial matrix provides the specific environment for both the activation of isovaleric acid to isovaleryl-CoA (via acyl-CoA synthetases) and its conjugation by GLYAT/GLYATL1 using sarcosine or glycine.
Table 2: Tissue Compartmentalization of Isovaleryl-CoA Metabolism and Detoxification
Tissue | Mitochondrial IVD Activity | GLYAT/GLYATL1 Expression | Primary Role in Isovaleryl-CoA Metabolism | Major Detoxification Metabolites Produced |
---|---|---|---|---|
Liver | Moderate | High | Primary detoxification site (Conjugation) | Isovalerylglycine, Isovalerylsarcosine, Isovalerylcarnitine |
Kidney | Low | Moderate | Secondary detoxification & Excretion | Isovalerylglycine, Isovalerylsarcosine |
Muscle | Moderate/High | Low/None | β-Oxidation site (Defective in IVA) | Minimal conjugation; Potential source of isovaleryl-CoA |
Heart | High | Low/None | β-Oxidation site (Defective in IVA) | Minimal conjugation |
Brain | Low | Very Low | Limited metabolic role | Negligible |
This compartmentalization highlights the reliance on hepatic and renal conjugation pathways to manage the systemic isovaleryl-CoA load resulting from the ubiquitous deficiency of IVD [1] [7] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1